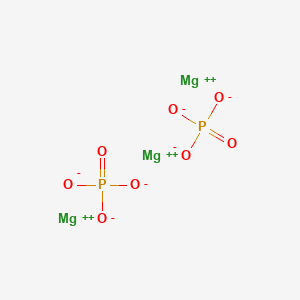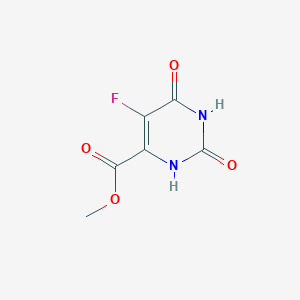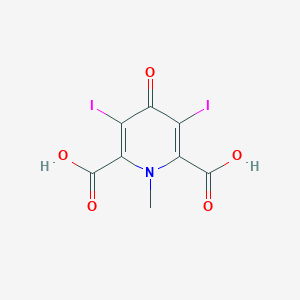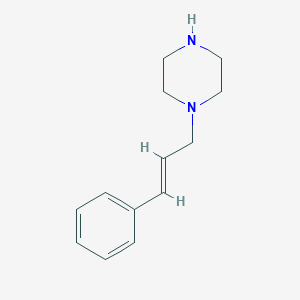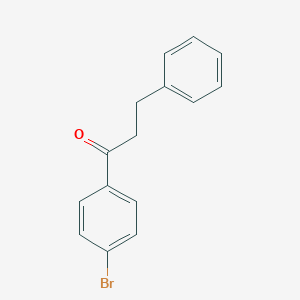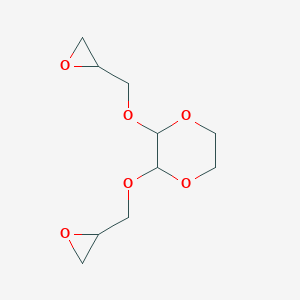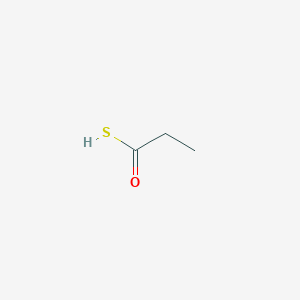
Acide propanethioïque
Vue d'ensemble
Description
Propanethioic acid, also known as 3-mercaptopropionic acid, is an organic compound with the molecular formula C3H6OS. It is a thiol-containing carboxylic acid, characterized by the presence of a thiol group (-SH) and a carboxyl group (-COOH) in its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Applications De Recherche Scientifique
Propanethioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Mode of Action
It’s plausible that the compound’s thiol group (-sh) could participate in redox reactions or form disulfide bonds, thereby potentially influencing the function of target molecules .
Biochemical Pathways
Sulfur-containing compounds like propanethioic acid can potentially participate in various biochemical processes, including redox reactions and the formation of disulfide bonds .
Pharmacokinetics
Given its small size and polar nature, it’s plausible that propanethioic acid could be readily absorbed and distributed in the body, metabolized by common metabolic pathways, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets.
Analyse Biochimique
Biochemical Properties
Propanethioic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a competitive inhibitor in the respiratory electron transport chain by inhibiting succinate dehydrogenase . This interaction alters the normal functioning of the enzyme, thereby affecting the biochemical reactions it catalyzes.
Cellular Effects
The effects of propanethioic acid on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can lead to changes in the regulation of glucose and lipid metabolism .
Molecular Mechanism
At the molecular level, propanethioic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, when propanethioic acid binds to the active site of an enzyme, it can prevent the enzyme’s natural substrate from binding, thereby inhibiting the enzyme’s activity .
Dosage Effects in Animal Models
The effects of propanethioic acid can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied for propanethioic acid, such studies are crucial for understanding its safety profile.
Metabolic Pathways
Propanethioic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key intermediate in the citric acid cycle, a crucial metabolic pathway that provides energy to cells .
Transport and Distribution
Propanethioic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanethioic acid can be synthesized through several methods. One common method involves the reaction of acrylonitrile with hydrogen sulfide, followed by hydrolysis. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure efficient conversion.
Industrial Production Methods
In industrial settings, propanethioic acid is often produced through the hydrolysis of 3-chloropropionic acid in the presence of sodium hydrosulfide. This method is favored due to its cost-effectiveness and scalability. The reaction is carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanethioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Propanethioic acid can be compared with other thiol-containing carboxylic acids, such as:
Thioglycolic acid: Similar in structure but with a shorter carbon chain.
Cysteine: An amino acid with a thiol group, playing a crucial role in protein structure and function.
Propanethioic acid is unique due to its specific combination of a thiol and a carboxyl group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOODSCBKXPPKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075156 | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-31-5 | |
| Record name | Thiopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1892-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanethioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSX8CJ46RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of volatile organic compounds (VOCs) produced by Bacillus siamensis YJ15, and what role does Propanethioic acid play?
A1: Research has shown that Bacillus siamensis YJ15 emits a variety of VOCs with significant antifungal activity against Botrytis cinerea and other plant pathogenic fungi []. Among the identified compounds, Propanethioic acid, specifically 2,2-dimethyl-, ethyl 2-methylbutyrate, was detected. While it exhibited some antifungal activity, other VOCs like 2-ethylhexanol and 1-heptanol proved to be more potent against B. cinerea []. This suggests that while Propanethioic acid derivatives contribute to the overall antifungal effect, they might not be the most potent contributors in this specific case.
Q2: Can you explain the use of Dialkylaluminum Chloride in reactions involving Propanethioic acid derivatives?
A2: Dialkylaluminum chloride (R2AlCl) acts as a catalyst in ene reactions where carbon disulfide (OCS) acts as an enophile with alkenes []. Interestingly, R2AlCl selectively complexes with the sulfur atom in OCS. This complex then reacts with various alkenes to yield β,γ-unsaturated thioic acid ene adducts. While the research doesn't specifically involve Propanethioic acid, it showcases the reactivity of the thioic acid group and its potential in organic synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



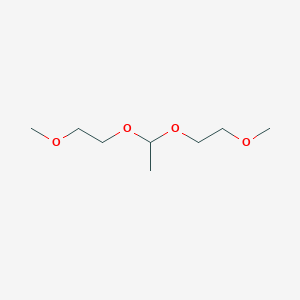

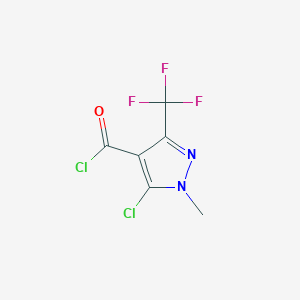
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)

